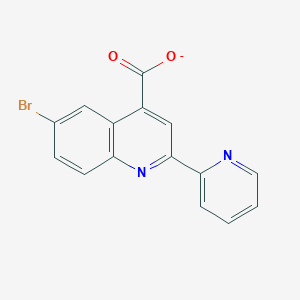![molecular formula C25H26N2O3 B214072 {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE](/img/structure/B214072.png)
{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a benzoyl group and a methoxyphenoxy moiety
Méthodes De Préparation
The synthesis of {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.
Benzoylation: The methoxyphenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoylated product.
Piperazine Coupling: The final step involves the coupling of the benzoylated intermediate with 4-phenylpiperazine under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:
1-{4-[(3-Hydroxyphenoxy)methyl]benzoyl}-4-phenylpiperazine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
1-{4-[(3-Chlorophenoxy)methyl]benzoyl}-4-phenylpiperazine: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.
1-{4-[(3-Methylphenoxy)methyl]benzoyl}-4-phenylpiperazine: The methyl group may alter the compound’s steric and electronic properties, impacting its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H26N2O3 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[4-[(3-methoxyphenoxy)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-8-5-9-24(18-23)30-19-20-10-12-21(13-11-20)25(28)27-16-14-26(15-17-27)22-6-3-2-4-7-22/h2-13,18H,14-17,19H2,1H3 |
Clé InChI |
YPJIAILNNBJCKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213990.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213995.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B214008.png)



